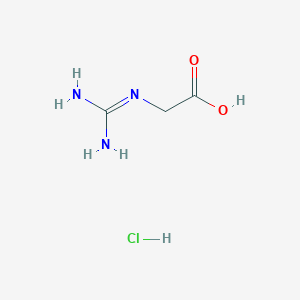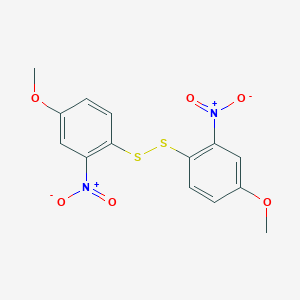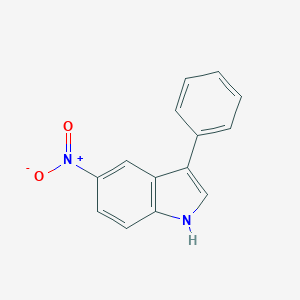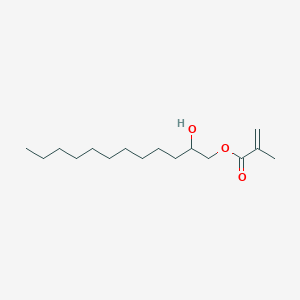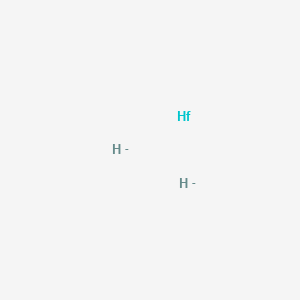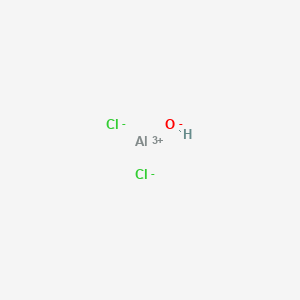
Aluminum chloride hydroxide (AlCl2(OH))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum chloride hydroxide (AlCl2(OH)) is a compound that has been widely used in scientific research due to its unique properties and applications. This compound is a white solid that is soluble in water and has a molecular weight of 121.94 g/mol. It is commonly used as a coagulant in water treatment, as well as in the production of aluminum metal. In recent years, there has been an increasing interest in the use of AlCl2(OH) in various scientific applications, including its use in the synthesis of nanoparticles and in biomedical research.
Mécanisme D'action
The mechanism of action of AlCl2(OH) is not fully understood, but it is believed to function as a coagulant by neutralizing the negatively charged particles in water. This results in the formation of larger particles that can be easily removed through sedimentation or filtration. In addition, AlCl2(OH) has been shown to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects
AlCl2(OH) has been shown to have a range of biochemical and physiological effects. In animal studies, exposure to this compound has been associated with changes in liver function, as well as alterations in blood chemistry and lipid metabolism. However, the significance of these effects in humans is not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using AlCl2(OH) in lab experiments is its ability to effectively coagulate suspended particles in water, which makes it a useful tool in water treatment research. In addition, its antimicrobial properties make it a potential candidate for use in biomedical research. However, one of the limitations of using AlCl2(OH) is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on AlCl2(OH). One potential area of research is the development of new synthesis methods for this compound, which may improve its efficiency and reduce its toxicity. In addition, further research is needed to fully understand the mechanism of action of AlCl2(OH) and its potential applications in various fields, including water treatment and biomedical research. Finally, more studies are needed to evaluate the potential health effects of exposure to this compound, particularly in humans.
Méthodes De Synthèse
The synthesis of AlCl2(OH) can be achieved through several methods, including the reaction of aluminum chloride with water, the reaction of aluminum hydroxide with hydrochloric acid, and the reaction of aluminum sulfate with sodium hydroxide. The most commonly used method is the reaction of aluminum chloride with water, which produces AlCl2(OH) and hydrogen chloride gas.
Applications De Recherche Scientifique
AlCl2(OH) has been widely used in scientific research due to its unique properties and applications. One of the most significant applications of this compound is in the synthesis of nanoparticles. AlCl2(OH) has been shown to be an effective precursor for the synthesis of aluminum-based nanoparticles, which have a wide range of applications in various fields, including electronics, catalysis, and biomedical research.
Propriétés
Numéro CAS |
14215-15-7 |
|---|---|
Nom du produit |
Aluminum chloride hydroxide (AlCl2(OH)) |
Formule moléculaire |
AlCl2H2O |
Poids moléculaire |
114.89 g/mol |
Nom IUPAC |
aluminum;dichloride;hydroxide |
InChI |
InChI=1S/Al.2ClH.H2O/h;2*1H;1H2/q+3;;;/p-3 |
Clé InChI |
IDOSCGGXFAKNLS-UHFFFAOYSA-K |
SMILES |
[OH-].[Al+3].[Cl-].[Cl-] |
SMILES canonique |
[OH-].[Al+3].[Cl-].[Cl-] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



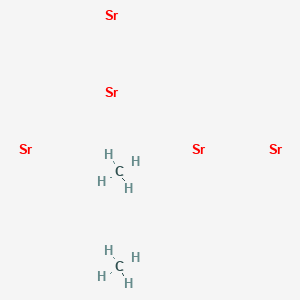
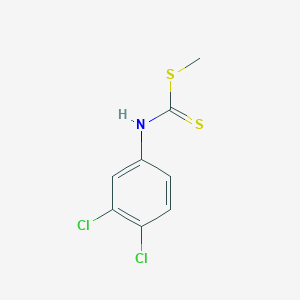
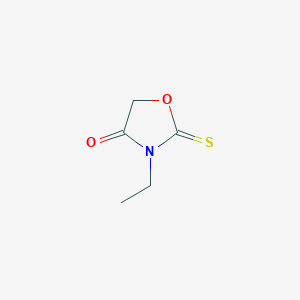
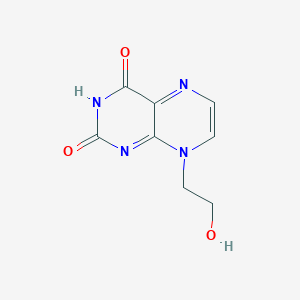

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
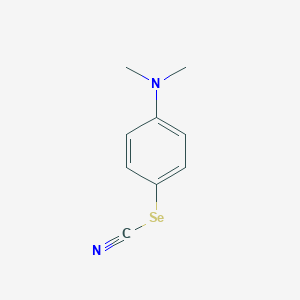
![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)
